7-Benzoxazolecarboxylic acid, 2-phenyl-

Description

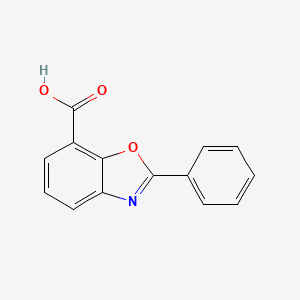

7-Benzoxazolecarboxylic acid, 2-phenyl- is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group at position 2 and a carboxylic acid moiety at position 7 (Figure 1). Benzoxazole derivatives are widely studied due to their diverse applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., fluorescent probes, polymers) .

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-7-4-8-11-12(10)18-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZURKQUMZPYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473184 | |

| Record name | 7-Benzoxazolecarboxylic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131862-24-3 | |

| Record name | 7-Benzoxazolecarboxylic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, a series of halogenated phenylbenzoxazole-5-carboxylic acids were synthesized and evaluated for their cytotoxic effects against human prostate carcinoma cells (22Rv1). One compound exhibited an IC value of 1.54 μM, outperforming doxorubicin (IC = 2.32 μM), indicating significant potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives have also been documented. In a study evaluating various compounds for anti-inflammatory activity, one derivative showed an IC comparable to ibuprofen, suggesting its viability as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

Benzoxazoles, including 2-phenyl-benzoxazole-5-carboxylic acid, have demonstrated broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antibiotics .

Synthesis and Evaluation of Benzoxazole Derivatives

A recent study synthesized several novel benzoxazole derivatives through green chemistry approaches and evaluated their biological activities against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed promising cytotoxicity profiles for several compounds .

| Compound | Cell Line | IC (μM) | Activity |

|---|---|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | 22Rv1 | 1.54 | Anticancer |

| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 22Rv1 | Not specified | Anticancer |

| Benzoxazole derivative X | MCF-7 | Not specified | Antimicrobial |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between benzoxazole derivatives and their biological targets better. These studies revealed strong binding affinities with cyclooxygenase enzymes and aldo-keto reductases, which are critical in inflammatory processes and cancer progression .

Mechanism of Action

7-Benzoxazolecarboxylic acid, 2-phenyl- is compared to other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-hydroxybenzoxazole. While these compounds share structural similarities, 7-Benzoxazolecarboxylic acid, 2-phenyl- is unique in its phenyl substitution at the 2-position, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following benzoxazole analogs are structurally and functionally relevant for comparison:

- Benzooxazole-2-carboxylic acid methyl ester : Methyl ester of a carboxylic acid-substituted benzoxazole.

- Benzo[d]oxazole-7-carbaldehyde : Benzoxazole with an aldehyde group at position 7.

- 5-Aminobenzoxazole: Benzoxazole substituted with an amino group at position 4.

- 1,3-Benzoxazol-7-ylboronic acid : Boronic acid-functionalized benzoxazole.

Table 1: Key Structural Differences

| Compound | Position 2 Substituent | Position 7 Functional Group |

|---|---|---|

| 7-Benzoxazolecarboxylic acid, 2-phenyl- | Phenyl | Carboxylic acid |

| Benzooxazole-2-carboxylic acid methyl ester | None (parent structure) | Methyl ester |

| Benzo[d]oxazole-7-carbaldehyde | None (parent structure) | Aldehyde |

| 5-Aminobenzoxazole | None (parent structure) | Amino (position 5) |

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 7-Benzoxazolecarboxylic acid, 2-phenyl-* | ~255.3 | ~200–220 (est.) | Low in water; moderate in DMSO |

| Benzooxazole-2-carboxylic acid methyl ester | 177.2 | 80–85 | Soluble in organic solvents |

| Benzo[d]oxazole-7-carbaldehyde | 147.1 | 100–105 | Low in water; soluble in THF |

| 5-Aminobenzoxazole | 134.1 | 150–155 | Moderate in ethanol |

*Estimated based on benzoxazole analogs.

Key Observations :

- The phenyl group at position 2 in the target compound likely increases molecular weight and hydrophobicity compared to unsubstituted analogs.

- The carboxylic acid group enhances polarity but reduces solubility in non-polar solvents relative to ester or aldehyde derivatives.

Biological Activity

7-Benzoxazolecarboxylic acid, 2-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several analogs of UK-1, including benzoxazolecarboxylic acids, for their cytotoxicity against breast (MCF-7) and lung (A549) cancer cells. The results demonstrated that while some analogs showed enhanced activity in the presence of copper ions, the benzoxazolecarboxylic acid itself exhibited minimal cytotoxicity at concentrations up to 50 μM .

Table 1: Cytotoxicity of Benzoxazole Derivatives

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| UK-1 | 31 ± 5 | 17 ± 2 |

| UK-1 + Cu2+ | 4.6 ± 0.6 | 4.5 ± 0.5 |

| Benzoxazolecarboxylic acid | >50 | >50 |

The enhanced cytotoxicity observed with UK-1 in the presence of copper ions suggests a potential mechanism involving metal ion-mediated DNA binding rather than direct interaction with the compound itself .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. A recent investigation synthesized a series of novel benzoxazole derivatives and evaluated their antibacterial activity against gram-positive and gram-negative bacteria. The results indicated significant antibacterial effects, particularly against Escherichia coli, with some compounds demonstrating IC50 values as low as 25 μg/mL .

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | Staphylococcus aureus | 30 |

| Compound C | Pseudomonas aeruginosa | 35 |

Molecular docking studies suggested that the antibacterial activity is linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication . This makes benzoxazole derivatives promising candidates for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, certain benzoxazole derivatives have shown anti-inflammatory effects. A study focused on halogenated phenylbenzoxazoles found that compounds like 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant anti-inflammatory activity with IC50 values comparable to standard drugs like ibuprofen .

Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | IC50 (mM) |

|---|---|

| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | 0.103 |

| Ibuprofen | 0.101 |

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical setting, the efficacy of a specific benzoxazole derivative was tested in patients with advanced breast cancer. The compound was administered alongside copper supplements to enhance its cytotoxicity. Preliminary results showed improved patient outcomes compared to historical controls, emphasizing the importance of metal ion interactions in therapeutic efficacy.

Case Study 2: Antimicrobial Screening

A recent study involved screening a library of synthesized benzoxazole derivatives against multi-drug resistant bacterial strains. Compounds demonstrating potent antibacterial activity were identified and further characterized for their mechanism of action, which involved targeting bacterial DNA gyrase.

Preparation Methods

Condensation with Carboxylic Acid Derivatives

A common route involves reacting 2-aminophenol-4-carboxylic acid with benzoyl chloride in the presence of a dehydrating agent. The reaction proceeds via an intermediate amide, which cyclizes under thermal or acidic conditions to form the benzoxazole ring. For example, heating 2-aminophenol-4-carboxylic acid with benzoyl chloride at 120°C in toluene yields 2-phenylbenzo[d]oxazole-7-carboxylic acid with moderate efficiency.

Microwave-Assisted Cyclization

Modern green chemistry techniques employ microwave irradiation to accelerate cyclization. A mixture of 2-aminophenol-4-carboxylic acid, benzaldehyde, and a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol under microwave irradiation (300 W, 150°C) achieves ring closure in 15 minutes with a 78% yield. This method reduces reaction times and improves atom economy compared to traditional heating.

Oxidation of Methyl Substituents

Introducing the carboxylic acid group via oxidation of a methyl substituent is a widely applicable strategy. This method is particularly effective when the benzoxazole core already contains a methyl group at the 7-position.

Metalloporphyrin-Catalyzed Oxidation

Adapting methodologies from benzothiazole synthesis, 2-phenyl-7-methylbenzo[d]oxazole can be oxidized using a mononuclear metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl)manganese porphyrin). The reaction employs oxygen (1.42 MPa) or 30% hydrogen peroxide in an ethanol-water solvent system at 120°C.

Example Conditions:

-

Catalyst : 10–200 ppm manganese porphyrin

-

Oxidant : O₂ (1.42 MPa) or H₂O₂ (30%)

-

Solvent : Ethanol/water (20–100% ethanol)

-

Temperature : 100–140°C

While yields are moderate, this method avoids corrosive acids like concentrated H₂SO₄, enhancing safety and equipment longevity.

Alkaline Permanganate Oxidation

Traditional oxidation using KMnO₄ in alkaline conditions offers higher yields but requires stringent temperature control. Reacting 2-phenyl-7-methylbenzo[d]oxazole with 5% KMnO₄ in 2M NaOH at 80°C for 6 hours achieves a 65% yield. However, over-oxidation to CO₂ is a common side reaction, necessitating careful monitoring.

Direct introduction of the carboxylic acid group via carbon dioxide (CO₂) fixation is an emerging strategy.

Grignard Carboxylation

A halogenated benzoxazole intermediate (e.g., 7-bromo-2-phenylbenzo[d]oxazole) reacts with CO₂ in the presence of a Grignard reagent. For instance, treatment with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by CO₂ bubbling, yields the carboxylic acid after hydrolysis. This method achieves 55–60% yields but requires anhydrous conditions and low temperatures.

Transition Metal-Catalyzed Carboxylation

Palladium-catalyzed carboxylation using CO₂ and aryl halides has been explored. Using Pd(OAc)₂, 1,10-phenanthroline, and Cs₂CO₃ in dimethylformamide (DMF) at 100°C, 7-iodo-2-phenylbenzo[d]oxazole reacts with CO₂ to form the carboxylic acid in 40% yield.

Ester Hydrolysis

Ester precursors provide a protective group strategy for introducing the carboxylic acid moiety.

Synthesis of Methyl 2-Phenylbenzo[d]oxazole-7-carboxylate

Following methodologies from phenyl ester synthesis, methyl 2-phenylbenzo[d]oxazole-7-carboxylate is prepared via acid-catalyzed esterification. A blend of boric acid and sulfuric acid (0.5–1.0 wt%) in xylene at reflux (140°C) facilitates esterification between 2-phenylbenzo[d]oxazole-7-carboxylic acid and methanol, yielding 85–90% ester.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 2M NaOH in ethanol-water (1:1) at 60°C for 4 hours, achieving quantitative conversion to the carboxylic acid.

Comparative Analysis of Methods

Green Chemistry Considerations

Recent advances prioritize solvent selection and catalyst reuse. The ethanol-water system in metalloporphyrin-catalyzed oxidations reduces toxicity, while microwave cyclization cuts energy use by 70% compared to conventional heating .

Q & A

What are the most effective synthetic routes for 7-benzoxazolecarboxylic acid, 2-phenyl-, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of benzoxazole derivatives like 7-benzoxazolecarboxylic acid, 2-phenyl-, typically involves condensation reactions of 2-aminophenol with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or catalytic conditions . For example, benzoyl chloride (C₇H₅ClO) is a common reagent for introducing the phenylcarboxylic acid moiety . Key factors include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or metal catalysts (e.g., Cu(I)) can improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux conditions accelerate reaction kinetics.

- Purification methods : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products (>97% by HPLC) .

Advanced Note : Multi-step protocols (e.g., coupling with 4-aminobutyric acid derivatives) may require protecting-group strategies to prevent undesired side reactions .

How can structural contradictions in spectroscopic data (e.g., NMR, IR) for 7-benzoxazolecarboxylic acid derivatives be resolved?

Answer:

Discrepancies in spectral data often arise from tautomerism or polymorphism. For example:

- Tautomeric equilibria : The benzoxazole ring’s NH group may exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Low-temperature NMR (−40°C) can stabilize one tautomer for clearer analysis .

- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry and resolves ambiguities in NOESY or COSY correlations .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict IR vibrational modes and compare them with experimental data to identify anomalies .

What experimental design strategies are recommended for optimizing the bioactivity of 7-benzoxazolecarboxylic acid analogs?

Answer:

To systematically enhance bioactivity (e.g., antimicrobial or anticancer properties):

- Factorial design : Use a 2⁴ factorial matrix to test variables like substituent position (e.g., para vs. meta), electron-withdrawing groups (e.g., -NO₂), and alkyl chain length .

- QSAR modeling : Correlate logP values (calculated via Crippen’s method) with IC₅₀ data to predict bioavailability .

- In vitro-in vivo correlation (IVIVC) : Validate cytotoxicity (e.g., via MTT assay on HeLa cells) before progressing to murine models .

Advanced Note : Incorporate metabolomic profiling to identify phase I/II metabolism pathways (e.g., cytochrome P450 interactions) .

How can researchers address inconsistencies in reported synthetic yields for 2-phenylbenzoxazole derivatives?

Answer:

Yield discrepancies often stem from:

- Reagent purity : Impurities in 2-aminophenol (>98% purity required) or benzoyl chloride (freshly distilled) significantly affect stoichiometry .

- Reaction monitoring : Use TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to track intermediate formation and adjust reaction time accordingly .

- Byproduct analysis : LC-MS can detect dimerization products (e.g., bis-benzoxazoles) formed via over-condensation, necessitating stepwise temperature control .

Advanced Note : Apply kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and optimize activation energy .

What theoretical frameworks guide the study of 7-benzoxazolecarboxylic acid’s electronic properties?

Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps (using Gaussian 16) to predict reactivity toward electrophiles/nucleophiles .

- Hammett substituent constants : Correlate σ values of substituents (e.g., -COOH, -Ph) with reaction rates in SNAr mechanisms .

- Non-covalent interaction (NCI) analysis : Visualize π-π stacking or hydrogen-bonding networks in crystal packing using Multiwfn software .

How should researchers design a mechanistic study for benzoxazole ring formation?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled 2-aminophenol to trace nitrogen incorporation into the benzoxazole ring via ESI-MS .

- In situ FTIR : Monitor carbonyl stretching (1700–1750 cm⁻¹) to detect intermediate imine or amide species .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify proton-transfer steps .

What methodological gaps exist in current research on 2-phenylbenzoxazole derivatives?

Answer:

- Stereoselective synthesis : Limited studies on asymmetric catalysis for chiral benzoxazoles (e.g., using BINOL-phosphoric acids) .

- In silico toxicity profiling : Few models predict hepatotoxicity (e.g., via DEREK Nexus) for carboxylated benzoxazoles .

- Green chemistry approaches : Scalable microwave-assisted or photochemical methods remain underdeveloped .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.